molecular formula C11H13NO5 B15359141 Acetic acid, (5-methyl-2-nitrophenoxy)-, ethyl ester CAS No. 139502-97-9

Acetic acid, (5-methyl-2-nitrophenoxy)-, ethyl ester

Cat. No.: B15359141
CAS No.: 139502-97-9
M. Wt: 239.22 g/mol
InChI Key: BCZXBILALQUCCS-UHFFFAOYSA-N
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Description

Acetic acid, (5-methyl-2-nitrophenoxy)-, ethyl ester (C11H13NO5) is an aromatic ester derivative characterized by a phenoxy backbone substituted with a methyl group at position 5 and a nitro group at position 2. The ethyl ester functional group is attached via an acetoxy linkage. This compound belongs to the class of nitroaromatic esters, which are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-withdrawing nitro group and tunable substituent effects.

Properties

CAS No.

139502-97-9

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 2-(5-methyl-2-nitrophenoxy)acetate

InChI

InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-10-6-8(2)4-5-9(10)12(14)15/h4-6H,3,7H2,1-2H3

InChI Key

BCZXBILALQUCCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of acetic acid, (5-methyl-2-nitrophenoxy)-, ethyl ester, we compare it with structurally related nitroaromatic esters (Table 1).

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenoxy Positions) Key Hazards (GHS) Applications/Findings
This compound (hypothetical) C11H13NO5 239.23 5-methyl, 2-nitro Likely acute toxicity (Category 4), skin/eye irritation (Category 2)* Synthetic intermediate, potential agrochemical research
Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester C11H13NO6 255.22 5-methoxy, 2-nitro H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Laboratory chemical, chemical manufacturing
Acetic acid, (5-formyl-2-methoxyphenoxy)-, ethyl ester C12H13NO6 267.24 5-formyl, 2-methoxy Not reported Intermediate in organic synthesis
Methyl (2-chloro-6-nitrophenoxy)acetate C9H8ClNO5 245.61 2-chloro, 6-nitro Not reported Agrochemical research

*Inferred from structural similarity to the 5-methoxy analog .

Structural and Electronic Effects

  • Substituent Influence: Nitro Group (Position 2): The electron-withdrawing nitro group enhances electrophilic reactivity and stabilizes negative charges, making the compound susceptible to nucleophilic substitution or reduction reactions . Methyl vs.

Toxicity and Handling

  • The 5-methoxy analog exhibits acute oral toxicity (Category 4) and respiratory irritation (H335), likely due to nitro group-derived reactive intermediates .

Research Findings and Data Gaps

  • The nitro group, however, may confer cytotoxicity, as seen in macrophage inhibition by nitroaromatic compounds .
  • Stability : The 5-methoxy analog is stable under recommended storage conditions but incompatible with strong oxidizing agents .

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